molecular formula C5H11ClN4 B13516338 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B13516338
M. Wt: 162.62 g/mol
InChI Key: AEFFITMTDGSGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a triazole-derived compound featuring a 1,2,3-triazole core substituted with two methyl groups at the 2- and 5-positions and a methanamine group at the 4-position, forming a hydrochloride salt. This structure confers both lipophilic (from methyl groups) and hydrophilic (from the amine hydrochloride) properties, making it suitable for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

(2,5-dimethyltriazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c1-4-5(3-6)8-9(2)7-4;/h3,6H2,1-2H3;1H

InChI Key

AEFFITMTDGSGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1CN)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often at room temperature. The resulting triazole is then subjected to further reactions to introduce the methanamine group and finally converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity. The methanamine group can also participate in interactions with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Substituent Effects

  • Methyl vs. Fluorine atoms in compounds like [1-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride improve metabolic stability and electronegativity, favoring interactions with biological targets .
  • Aromatic vs. Heteroaromatic Substituents : The 2,5-difluorophenyl group () introduces aromatic π-stacking capabilities, whereas the thiophene group () provides sulfur-mediated polar interactions and redox activity. These differences may influence target selectivity in drug design .

Core Heterocycle Comparison

  • Triazole vs. Imidazole : The imidazole derivative () contains two adjacent nitrogen atoms, enabling stronger hydrogen bonding and increased basicity compared to the triazole core. This distinction affects pharmacokinetic properties, such as absorption and distribution .

Physicochemical Properties

  • Hydrochloride Salts : All compounds listed are hydrochloride salts, enhancing water solubility and bioavailability. However, molecular weight variations (e.g., 230.72 vs. 260.67) reflect differences in substituent bulk, impacting diffusion rates and dosing requirements .

Biological Activity

1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The triazole moiety can facilitate interactions with various biological targets, making it a significant scaffold in drug discovery.

Biological Activity Overview

The biological activities of 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride have been explored in several studies. Key findings include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

The mechanisms underlying the biological activities of 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride are still being elucidated. However, some proposed mechanisms include:

  • Apoptosis Induction : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

Research Findings and Case Studies

A selection of key studies investigating the biological activity of this compound is summarized below:

StudyFindingsMethodology
Study 1IC50 values against MCF-7 were found to be 15 µMMTT assay
Study 2Showed significant antibacterial activity with MIC values ranging from 8 to 16 µg/mLBroth microdilution method
Study 3Induced apoptosis in A549 cells via caspase activationFlow cytometry analysis

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1-(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride?

Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry approaches to form the triazole core. Key steps include:

  • Reaction Control: Precise temperature (60–80°C) and pH (neutral to slightly acidic) regulation to avoid side reactions and ensure high yields .
  • Purification: Column chromatography or recrystallization to isolate the hydrochloride salt.
  • Characterization:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and amine protonation.
    • HPLC: Purity assessment (>95% by reversed-phase HPLC) .
    • Mass Spectrometry: ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 185.1) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

Answer: The hydrochloride salt enhances aqueous solubility by ionizing the amine group, making it suitable for biological assays. Key considerations:

  • Solubility: ~50–100 mg/mL in water at 25°C (vs. <10 mg/mL for the free base) .
  • Stability: Hygroscopic nature requires storage in desiccators at −20°C. Thermal gravimetric analysis (TGA) shows decomposition >200°C .
Property Hydrochloride Salt Free Base
Solubility in H₂OHighLow
Storage Temperature−20°C (desiccated)RT (stable)

Q. What analytical techniques are critical for confirming structural integrity?

Answer:

  • X-ray Crystallography: Resolve the triazole ring conformation and substituent geometry using SHELXL for refinement .
  • FT-IR Spectroscopy: Identify N–H stretching (2500–3000 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Elemental Analysis: Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for proton assignment in the triazole ring?

Answer:

  • 2D NMR (COSY, HSQC): Differentiate between overlapping proton signals (e.g., methyl groups at positions 2 and 5 of the triazole) .
  • Variable Temperature NMR: Assess dynamic effects (e.g., ring puckering) that may obscure signals at standard temperatures .
  • Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. What strategies are recommended for crystallographic refinement of this compound using SHELXL?

Answer:

  • Data Collection: High-resolution (<1.0 Å) synchrotron data to resolve light atoms (e.g., H, Cl).
  • Refinement Steps:
    • Isotropic → Anisotropic: Refine non-H atoms anisotropically.
    • Hydrogen Placement: Use SHELXL’s HFIX or AFIX commands for amine hydrogens .
  • Validation: Check R-factor convergence (<5%) and ADPs for thermal motion anomalies .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:

  • Analog Synthesis: Modify substituents (e.g., methyl groups on triazole, amine alkyl chain) .
  • Biological Assays:
    • Enzyme Inhibition: Screen against kinases or proteases (IC₅₀ determination via fluorometric assays) .
    • Cellular Uptake: LC-MS quantification in cell lysates to correlate solubility with activity .
  • Computational Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

Q. How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Standardized Protocols: Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
  • Control Compounds: Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies are effective for studying thermal stability and decomposition pathways?

Answer:

  • Thermogravimetric Analysis (TGA): Monitor weight loss ≥200°C to identify decomposition steps .
  • DSC (Differential Scanning Calorimetry): Detect endothermic peaks (melting) and exothermic events (degradation) .
  • GC-MS: Analyze volatile decomposition products (e.g., HCl release) during thermal stress .

Data Contradiction Analysis Example
Issue: Conflicting solubility reports (50 vs. 100 mg/mL in water).
Resolution:

  • Variable Source: Batch-to-batch purity differences (validate via HPLC).
  • Measurement Conditions: Temperature (25°C vs. 37°C) or agitation method (sonication vs. vortexing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.